molecular formula C21H21N3O B2548698 N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-13-7

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2548698
CAS No.: 900012-13-7
M. Wt: 331.419
InChI Key: PPAFAOPHTZRXQW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine derivative characterized by a fused bicyclic core with a carboxamide group at position 2. The compound features a phenyl group at position 1 and a 3-methylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAFAOPHTZRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s key structural differentiators are the 3-methylphenyl and phenyl groups. Below is a comparative analysis of analogs with modified substituents:

Table 1: Substituent and Molecular Data Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound N-(3-methylphenyl), 1-phenyl C₂₁H₂₁N₃O 331.4* Bicyclic pyrrolo-pyrazine core with aromatic substituents
N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide N-butyl, N-methyl, 1-phenyl C₁₉H₂₃N₃O 309.4 Alkyl groups enhance lipophilicity
N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-... N-(2,6-difluorophenyl), 1-(4-ethoxyphenyl) C₂₁H₂₀F₂N₃O₂ 392.4 Electron-withdrawing F and OEt groups
N-(4′-chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide N-(4′-chloro-2-methylbiphenyl) C₁₈H₁₃ClFN₃O 341.8 Chloro and methyl groups on biphenyl
Compound 23c (pyrazine-carboxamide) N-(2-amino-5-fluorophenyl), piperazine-linked indole C₂₅H₂₆FN₇O 459.5 Piperazine and indole moieties enhance binding affinity

*Calculated based on structural similarity.

Key Observations:
  • Lipophilicity: Alkyl substituents (e.g., butyl, methyl) increase hydrophobicity, as seen in , while polar groups (e.g., ethoxy, amino) improve solubility .
  • Electron Effects : Halogenated aryl groups (e.g., 2,6-difluorophenyl in ) may enhance metabolic stability and target binding.
Implications for Target Compound:
  • Lack of electron-withdrawing groups may limit solubility compared to fluorinated analogs .
Challenges:
  • Steric hindrance from bulky aryl groups (e.g., 3-methylphenyl) may reduce reaction yields, necessitating optimized conditions.

Biological Activity

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-a]pyrazine core with substituents that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and various chemical transformations to ensure high yield and purity. Common methods include the use of catalysts and specific reaction conditions tailored to achieve the desired product characteristics .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering their activity and leading to physiological effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against various fungi and bacteria in vitro .

CompoundActivity TypeTarget OrganismInhibition (%)
Compound AAntifungalFusarium oxysporum>50% at 100 µg/mL
Compound BAntibacterialStaphylococcus aureus70% at 50 µg/mL

Anticancer Activity

The compound’s structural characteristics suggest potential anticancer properties. Studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of related compounds and evaluated their antimicrobial efficacy against phytopathogenic fungi. The results indicated that specific derivatives exhibited better inhibition rates compared to commercial fungicides .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer activity of pyrrolo[1,2-a]pyrazine derivatives. The study demonstrated that certain modifications to the structure enhanced the cytotoxicity against various cancer cell lines. The findings suggest that further optimization could lead to more effective therapeutic agents .

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